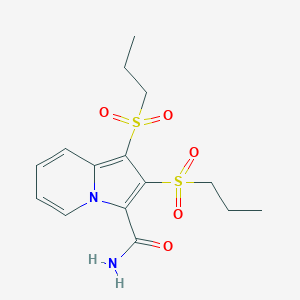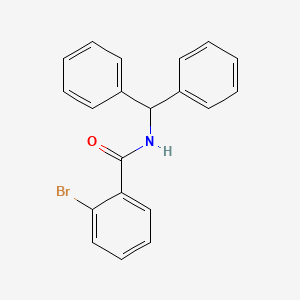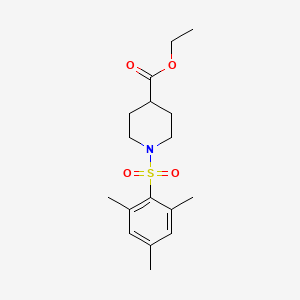![molecular formula C12H9Cl2NO4S2 B3441478 3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3441478.png)
3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide
Descripción general
Descripción
3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide, commonly known as DCB, is a compound used in scientific research as a tool to study various biological processes. DCB is a sulfonamide derivative and is known to inhibit the activity of several enzymes, making it a valuable research tool in studying enzyme function and regulation.
Mecanismo De Acción
DCB inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate molecules from binding and inhibiting enzyme function. This mechanism of action makes DCB a valuable tool in studying enzyme function and regulation.
Biochemical and Physiological Effects:
DCB has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the regulation of glucose metabolism, and the prevention of tumor cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DCB in lab experiments is its ability to selectively inhibit enzyme activity, allowing researchers to study the function and regulation of specific enzymes. However, DCB also has limitations, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several potential future directions for research involving DCB, including the development of new inhibitors with improved selectivity and efficacy, the study of DCB's effects on other biological processes, and the development of new applications for DCB in medical and industrial settings.
Aplicaciones Científicas De Investigación
DCB has been used extensively in scientific research to study the function and regulation of various enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in regulating the pH of bodily fluids, as well as several other enzymes involved in metabolic processes.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c13-11-5-4-9(7-12(11)14)20(16,17)8-2-1-3-10(6-8)21(15,18)19/h1-7H,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSQLQIBOGBYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3441439.png)




![1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3441461.png)

